molecular formula C7H11IO B14259239 5-Iodo-3-methylhexa-2,4-dien-1-ol CAS No. 206998-22-3

5-Iodo-3-methylhexa-2,4-dien-1-ol

Cat. No.: B14259239
CAS No.: 206998-22-3
M. Wt: 238.07 g/mol
InChI Key: AKNQZUWKJFDHDP-UHFFFAOYSA-N
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Description

5-Iodo-3-methylhexa-2,4-dien-1-ol is an organic compound with the molecular formula C7H11IO. It is characterized by the presence of an iodine atom, a methyl group, and a hexa-2,4-dien-1-ol backbone. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-3-methylhexa-2,4-dien-1-ol typically involves the iodination of 3-methylhexa-2,4-dien-1-ol. This can be achieved through the reaction of 3-methylhexa-2,4-dien-1-ol with iodine in the presence of a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified through techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

5-Iodo-3-methylhexa-2,4-dien-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Iodo-3-methylhexa-2,4-dien-1-ol has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Iodo-3-methylhexa-2,4-dien-1-ol involves its interaction with molecular targets such as enzymes and receptors. The iodine atom and the conjugated diene system play crucial roles in its reactivity and binding affinity. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

    3-Methylhexa-2,4-dien-1-ol: Lacks the iodine atom, resulting in different reactivity and applications.

    5-Bromo-3-methylhexa-2,4-dien-1-ol: Similar structure but with a bromine atom instead of iodine, leading to variations in chemical behavior and biological activity.

    5-Chloro-3-methylhexa-2,4-dien-1-ol:

Uniqueness

5-Iodo-3-methylhexa-2,4-dien-1-ol is unique due to the presence of the iodine atom, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry .

Properties

CAS No.

206998-22-3

Molecular Formula

C7H11IO

Molecular Weight

238.07 g/mol

IUPAC Name

5-iodo-3-methylhexa-2,4-dien-1-ol

InChI

InChI=1S/C7H11IO/c1-6(3-4-9)5-7(2)8/h3,5,9H,4H2,1-2H3

InChI Key

AKNQZUWKJFDHDP-UHFFFAOYSA-N

Canonical SMILES

CC(=CCO)C=C(C)I

Origin of Product

United States

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